An In-Depth Technical Guide to 6-Methyl-2-propylamino-3H-4-quinazolinone: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 6-Methyl-2-propylamino-3H-4-quinazolinone: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the basic properties of a specific derivative, 6-Methyl-2-propylamino-3H-4-quinazolinone. While experimental data for this exact molecule is limited in publicly accessible literature, this document, prepared from the perspective of a Senior Application Scientist, synthesizes information on its predicted physicochemical properties, outlines plausible synthetic routes, and details established analytical and biological evaluation methodologies based on closely related analogs. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, providing both theoretical grounding and practical, field-proven insights into its study.
Introduction and Molecular Overview
The quinazolinone core, a fusion of benzene and pyrimidine rings, is a privileged structure in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The subject of this guide, 6-Methyl-2-propylamino-3H-4-quinazolinone, is a derivative featuring a methyl group at the 6-position and a propylamino substituent at the 2-position. These modifications are anticipated to modulate the molecule's physicochemical and pharmacological profile.
Molecular Structure:
Caption: Chemical structure of 6-Methyl-2-propylamino-3H-4-quinazolinone.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1015479-08-9 | [3][4][5] |
| Molecular Formula | C₁₂H₁₅N₃O | [3][4][5] |
| Molecular Weight | 217.27 g/mol | [3][4][5] |
| Melting Point | 244.3-244.8 °C (in acetic acid) | [6] |
| Calculated XLogP3 | 1.8 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic route would commence with 5-methylanthranilic acid, which serves as the precursor for the 6-methyl-4(3H)-quinazolinone core.
Caption: Proposed synthetic pathway for 6-Methyl-2-propylamino-3H-4-quinazolinone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for similar syntheses. Optimization of reaction conditions, solvents, and purification methods would be necessary.
Step 1: Synthesis of 6-Methyl-2-methyl-4H-3,1-benzoxazin-4-one
-
To a solution of 5-methylanthranilic acid in a suitable solvent (e.g., pyridine or acetic acid), add an excess of acetic anhydride.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the benzoxazinone intermediate.
Step 2: Synthesis of 2-Chloro-6-methylquinazolin-4(3H)-one
-
Suspend the 6-methyl-2-methyl-4H-3,1-benzoxazin-4-one in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 3-6 hours.
-
Cool the reaction and carefully quench the excess chlorinating agent by slowly adding it to crushed ice.
-
Filter the resulting precipitate, wash with water, and dry to obtain the 2-chloro intermediate.
Step 3: Synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone
-
Dissolve the 2-chloro-6-methylquinazolin-4(3H)-one in a suitable polar aprotic solvent such as DMF or isopropanol.
-
Add an excess of propylamine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl byproduct.
-
Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into water.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical Characterization: Protocols and Expected Outcomes
Due to the lack of specific experimental data for 6-Methyl-2-propylamino-3H-4-quinazolinone, this section outlines standard protocols for determining its key physicochemical properties, with expected outcomes based on its structure and data from related compounds.
Determination of pKa and logP
The basicity (pKa) and lipophilicity (logP) are critical parameters influencing a compound's solubility, absorption, and distribution.
Protocol for pKa Determination (Potentiometric Titration):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Dilute the stock solution in a co-solvent system (e.g., methanol/water) to a final concentration of approximately 1 mM.
-
Titrate the solution with a standardized solution of HCl, monitoring the pH with a calibrated electrode.
-
Plot the pH versus the volume of titrant added and determine the pKa from the inflection point of the titration curve. Expected Outcome: Given the presence of the basic amino group, the pKa is expected to be in the range of 5.5 to 7.5.[7]
Protocol for logP Determination (Shake-Flask Method):
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).
-
Agitate the mixture until equilibrium is reached (typically 24 hours).
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Expected Outcome: The calculated XLogP3 of 1.8 suggests moderate lipophilicity.[4] Experimental values are often within ±1 log unit of the calculated value.
Solubility Assessment
A compound's aqueous solubility is a key determinant of its oral bioavailability.
Protocol for Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Add small aliquots of the stock solution to a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.2, 7.4).
-
Incubate the samples for a defined period (e.g., 2 hours) at room temperature.
-
Filter the samples to remove any precipitate.
-
Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV. Expected Outcome: As a basic compound, the solubility is expected to be higher at lower pH values where the molecule is protonated.
Analytical Methods
Robust analytical methods are essential for the identification, quantification, and purity assessment of 6-Methyl-2-propylamino-3H-4-quinazolinone.
High-Performance Liquid Chromatography (HPLC)
Typical HPLC Conditions for a Quinazolinone Derivative:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength corresponding to the compound's maximum absorbance (typically around 254 nm and 310 nm for quinazolinones).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the quinazolinone ring, a singlet for the methyl group at the 6-position, and signals for the propyl group (a triplet for the terminal methyl, a sextet for the middle methylene, and a triplet for the methylene attached to the nitrogen). The N-H protons will likely appear as broad singlets.
-
¹³C NMR: Characteristic signals would include those for the carbonyl carbon (around 160-165 ppm), aromatic carbons, and aliphatic carbons of the propyl group.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be the expected base peak.
-
Fragmentation Pattern: Common fragmentation pathways for quinazolinones involve cleavage of the substituents on the quinazolinone core. For this molecule, loss of the propyl group would be a likely fragmentation.
Potential Pharmacological Activities and Biological Evaluation
The quinazolinone scaffold is associated with a wide range of biological activities. Based on its structural features, 6-Methyl-2-propylamino-3H-4-quinazolinone could be a candidate for screening in several therapeutic areas.
Anticancer Activity
Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases and tubulin polymerization.[7][8]
Protocol for In Vitro Anticancer Screening (MTT Assay):
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Antimicrobial Activity
Substituents at the 2- and 6-positions of the quinazolinone ring have been shown to be important for antimicrobial activity.[1][9]
Protocol for Antimicrobial Screening (Broth Microdilution Method):
-
Prepare serial dilutions of the test compound in a 96-well plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Quinazolinone derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12]
Protocol for In Vitro Anti-inflammatory Assay (COX Inhibition Assay):
-
Use a commercially available COX inhibitor screening assay kit (either COX-1 or COX-2).
-
Incubate the respective enzyme with the test compound at various concentrations.
-
Add arachidonic acid as the substrate and measure the production of prostaglandin E₂ (PGE₂) using a colorimetric or fluorescent method.
-
Calculate the IC₅₀ value for the inhibition of each COX isoenzyme.
Conclusion
6-Methyl-2-propylamino-3H-4-quinazolinone represents an intriguing, yet underexplored, member of the pharmacologically significant quinazolinone family. This technical guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. While specific experimental data for this molecule remains to be published, the protocols and expected outcomes detailed herein, based on established knowledge of related compounds, offer a robust starting point for any research endeavor focused on this promising scaffold. Further investigation is warranted to fully elucidate its physicochemical properties and to explore its potential as a novel therapeutic agent.
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